rac 8,14-Dihydroxy Efavirenz

Description

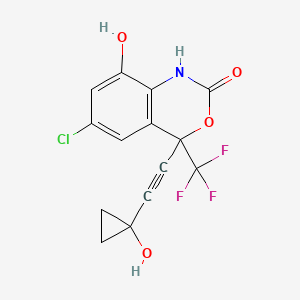

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-8-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILFXLMJFSKQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675850 | |

| Record name | 6-Chloro-8-hydroxy-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189909-96-3 | |

| Record name | 6-Chloro-8-hydroxy-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Formation and Biotransformation Pathways

Enzymatic Catalysis in rac-8,14-Dihydroxy Efavirenz (B1671121) Synthesis

The synthesis of rac-8,14-Dihydroxy Efavirenz is a clear example of drug metabolism, where the body modifies a foreign compound to facilitate its excretion. This process is heavily reliant on enzymatic activity, particularly from the Cytochrome P450 superfamily.

Role of Cytochrome P450 Enzymes in Hydroxylation

Cytochrome P450 (CYP) enzymes are a large and diverse group of proteins that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs like Efavirenz. chemicalbook.in These enzymes are primarily found in the liver and are responsible for catalyzing oxidative reactions, such as hydroxylation. chemicalbook.in In the case of Efavirenz, CYP enzymes introduce hydroxyl (-OH) groups onto the molecule, a process that increases its water solubility and prepares it for further metabolic steps. chemicalbook.in The initial hydroxylation of Efavirenz is a critical prerequisite for the eventual formation of rac-8,14-Dihydroxy Efavirenz. researchgate.netexlibrisgroup.com

Specificity of CYP2B6 in Dihydroxylated Metabolite Formation

Among the various CYP isoforms, Cytochrome P450 2B6 (CYP2B6) has been identified as the principal enzyme responsible for the metabolism of Efavirenz. researchgate.netscielo.br Specifically, CYP2B6 demonstrates a high degree of specificity in catalyzing the formation of the dihydroxylated metabolite, 8,14-dihydroxyefavirenz (B8820817). researchgate.netexlibrisgroup.com This enzyme is involved in both the primary and secondary hydroxylation steps of Efavirenz metabolism. researchgate.netexlibrisgroup.com While other CYP isoforms like CYP2A6, CYP3A4, and CYP3A5 may play minor roles, the formation of 8,14-dihydroxyefavirenz is predominantly driven by the catalytic activity of CYP2B6. researchgate.netscielo.br The significant interindividual variability observed in CYP2B6 activity can influence the rate of Efavirenz metabolism. exlibrisgroup.com

Kinetic Characterization of Enzymatic Reactions

The enzymatic reactions leading to the formation of Efavirenz metabolites have been kinetically characterized. The formation of the primary metabolite, 8-hydroxyefavirenz (B1664214), by CYP2B6 often exhibits sigmoidal kinetics, which can be described by the Hill equation. exlibrisgroup.com In contrast, the subsequent hydroxylation of 8-hydroxyefavirenz to form 8,14-dihydroxyefavirenz by CYP2B6 displays substrate inhibition kinetics. researchgate.netexlibrisgroup.com This means that at high concentrations of the substrate (8-hydroxyefavirenz), the rate of the reaction decreases. researchgate.netexlibrisgroup.com

Table 1: Kinetic Parameters of Efavirenz Hydroxylation

| Reaction | Enzyme | Kinetic Model | Km (µM) | Vmax (pmol/min/mg protein) | Hill Coefficient (n) | Ksi (µM) |

| Efavirenz → 8-hydroxyefavirenz | CYP2B6 (in HLMs) | Sigmoidal | ~20.2 | ~140 | ~1.5 | N/A |

| Efavirenz → 7-hydroxyefavirenz (B1416612) | CYP2A6 (in HLMs) | Michaelis-Menten | ~40.1 | ~20.5 | N/A | N/A |

| 8-hydroxyefavirenz → 8,14-dihydroxyefavirenz | CYP2B6 (in HLMs) | Substrate Inhibition | N/A | N/A | N/A | ~94 |

| 8-hydroxyefavirenz → 8,14-dihydroxyefavirenz | Recombinant CYP2B6 | Substrate Inhibition | N/A | N/A | N/A | ~234 |

HLMs: Human Liver Microsomes. Data compiled from multiple studies. exlibrisgroup.com

Precursor Metabolites and Sequential Biotransformations

The formation of rac-8,14-Dihydroxy Efavirenz is not a direct conversion from the parent drug but rather a sequential process involving precursor metabolites.

Formation from Monohydroxylated Efavirenz Derivatives

The primary step in Efavirenz metabolism is its conversion to monohydroxylated derivatives. The major metabolite formed is 8-hydroxyefavirenz, a reaction primarily catalyzed by CYP2B6. researchgate.netexlibrisgroup.com A minor monohydroxylated metabolite, 7-hydroxyefavirenz, is also formed, mainly through the action of CYP2A6. researchgate.netpharmgkb.org It is the major metabolite, 8-hydroxyefavirenz, that serves as the direct precursor for the formation of 8,14-dihydroxyefavirenz. researchgate.netexlibrisgroup.com The conversion of 7-hydroxyefavirenz can lead to other dihydroxylated products, but not 8,14-dihydroxyefavirenz. researchgate.net

Mechanisms of Dihydroxylation and Regioselectivity

The dihydroxylation process involves a second hydroxylation event on the monohydroxylated precursor. In the case of 8,14-dihydroxyefavirenz, the enzyme CYP2B6 exhibits regioselectivity by specifically targeting the 14th position on the cyclopropyl (B3062369) ring of 8-hydroxyefavirenz for the second hydroxylation. scielo.br This stepwise hydroxylation, first at the 8th position and then at the 14th, highlights the specific catalytic action of CYP2B6 in generating this particular dihydroxylated metabolite. researchgate.net The time course for the formation of 8,14-dihydroxyefavirenz from Efavirenz shows a characteristic lag time, which is indicative of its formation as a secondary metabolite. researchgate.net

Metabolite Profiling and Identification in Biological Systems

The identification and quantification of drug metabolites are fundamental to characterizing the metabolic fate of a parent compound. For rac 8,14-Dihydroxy Efavirenz, both in vitro and in vivo studies have been employed to elucidate its formation and distribution.

In Vitro Metabolic Studies using Microsomal Systems and Expressed Enzymes

In vitro systems, particularly human liver microsomes (HLMs) and recombinant cytochrome P450 (P450) enzymes, have been instrumental in delineating the metabolic cascade of efavirenz. The primary route of efavirenz metabolism is hydroxylation, predominantly at the 8-position to form 8-hydroxyefavirenz, a reaction mainly catalyzed by the CYP2B6 enzyme. pharmgkb.orgscielo.br

Subsequent oxidation of 8-hydroxyefavirenz can lead to the formation of 8,14-dihydroxyefavirenz. pharmgkb.org Studies utilizing a panel of ten human P450 enzymes identified CYP2B6 as the primary enzyme responsible for the formation of both 8-hydroxyefavirenz and 8,14-dihydroxyefavirenz from the parent drug. pharmgkb.org When 8-hydroxyefavirenz was used as the substrate, CYP2B6 was again the most active enzyme in producing 8,14-dihydroxyefavirenz. pharmgkb.org

Interestingly, some research has indicated a more complex formation pathway. One study investigating efavirenz metabolism in HLMs did not detect the formation of 8,14-dihydroxyefavirenz when either efavirenz, 7-hydroxyefavirenz, or 8-hydroxyefavirenz were used as substrates. nih.gov This led to the suggestion that the in vivo formation of 8,14-dihydroxyefavirenz might proceed through an alternative pathway, possibly involving the 14-hydroxylation of a glucuronide or sulfate (B86663) conjugate of 8-hydroxyefavirenz. nih.gov

Further investigations using brain microsomes from mice, cynomolgus macaques, and humans have demonstrated the glucuronidation of 8,14-dihydroxyefavirenz, indicating that this metabolite is a substrate for phase II metabolizing enzymes within the brain. nih.gov

Table 1: In Vitro Metabolism of Efavirenz to 8,14-Dihydroxy Efavirenz

| System | Substrate | Key Enzyme(s) | Findings | Citations |

| Human Liver Microsomes (HLMs) | Efavirenz | CYP2B6, CYP3A | Formation rates of 8-hydroxyefavirenz and 8,14-dihydroxyefavirenz correlated with CYP2B6 and CYP3A activity. | pharmgkb.org |

| Recombinant Human P450s | Efavirenz | CYP2B6 | CYP2B6 exhibited the highest rate of 8-hydroxyefavirenz and 8,14-dihydroxyefavirenz formation. | pharmgkb.org |

| Recombinant Human P450s | 8-Hydroxyefavirenz | CYP2B6 | CYP2B6 showed the highest rate of 8,14-dihydroxyefavirenz formation. | pharmgkb.org |

| Human Liver Microsomes (HLMs) | Efavirenz, 7-Hydroxyefavirenz, 8-Hydroxyefavirenz | Not Applicable | 8,14-Dihydroxyefavirenz was not detected as a direct metabolite. | nih.gov |

| Brain Microsomes (Mouse, Macaque, Human) | 8,14-Dihydroxyefavirenz | UGTs | Glucuronidation of 8,14-dihydroxyefavirenz was observed. | nih.gov |

In Vivo Metabolic Profiling and Distribution Studies in Animal Models

In vivo studies have confirmed the presence of this compound in biological fluids following the administration of efavirenz. In a study involving human subjects who received a single oral dose of efavirenz, 8,14-dihydroxyefavirenz was detected and quantified in plasma samples, supporting its formation in a physiological setting. nih.gov

A comprehensive analysis of plasma, urine, and cerebrospinal fluid (CSF) from HIV patients on efavirenz therapy revealed the presence of various phase I and phase II metabolites. nih.gov This study highlighted that phase II metabolites represent a significant portion of the circulating efavirenz species. nih.gov While the primary focus was on other metabolites, the detection of a dihydroxylated metabolite underscores the complexity of efavirenz's in vivo biotransformation.

Animal models have also been employed to understand the distribution of efavirenz and its metabolites. Studies in mice have investigated the spatial distribution of efavirenz and its hydroxylated metabolites in various tissues. acs.org Furthermore, research utilizing brain microsomes from mice and cynomolgus macaques has demonstrated the local formation of efavirenz metabolites within the brain, including the glucuronidation of 8,14-dihydroxyefavirenz. nih.gov This suggests that the brain has the enzymatic machinery to process efavirenz and its downstream metabolites.

Table 2: In Vivo Detection of 8,14-Dihydroxy Efavirenz

| Species | Matrix | Key Findings | Citations |

| Human | Plasma | Detected and quantified after a single oral dose of efavirenz. | nih.gov |

| Human | Plasma, Urine, Cerebrospinal Fluid | Comprehensive metabolite profiling identified various phase I and II metabolites. | nih.gov |

| Mouse, Macaque, Human | Brain Microsomes | Glucuronidation of 8,14-dihydroxyefavirenz observed. | nih.gov |

| Mouse | Tissues | Spatial distribution of hydroxylated efavirenz metabolites investigated. | acs.org |

Stereochemical Considerations in Rac 8,14 Dihydroxy Efavirenz Research

Analysis of Racemic and Enantiomeric Forms (e.g., (rac)- and (S)-8,14-Dihydroxy Efavirenz)

8,14-Dihydroxy Efavirenz (B1671121) is often studied in its racemic form, a mixture of equal parts of its enantiomers, and as the specific (S) enantiomer. Research has demonstrated that both the racemic mixture ((rac)-8,14-dihydroxyefavirenz) and the individual (S)-enantiomer ((S)-8,14-dihydroxyefavirenz) are capable of activating the enzyme Cytochrome P450 46A1 (CYP46A1). nih.govnih.gov This enzyme plays a key role in cholesterol metabolism in the brain. nih.gov

Interestingly, studies have found that the spatial configuration of these forms does not significantly affect the activation of CYP46A1 or the binding sites on the enzyme. nih.govresearchgate.net Both the racemic and the (S)-enantiomeric forms of 8,14-dihydroxyefavirenz (B8820817) have been shown to interact with the allosteric site for L-glutamate on CYP46A1. nih.govnih.govresearchgate.net This suggests that the biological activity in this context is not dependent on the specific stereochemistry at the chiral center.

Impact of Spatial Configuration on Enzyme Interactions

The spatial arrangement of atoms in 8,14-Dihydroxy Efavirenz, while defining its enantiomeric forms, appears to have a minimal impact on its interaction with CYP46A1. nih.govresearchgate.net Research indicates that the hydroxylation position on the Efavirenz molecule is a more critical determinant of how its metabolites interact with CYP46A1 than the chirality of the molecule itself. nih.govnih.govresearchgate.net

Specifically, both (rac)- and (S)-8,14-dihydroxyefavirenz bind to the L-glutamate allosteric site on CYP46A1. nih.govnih.govresearchgate.net This is in contrast to other Efavirenz metabolites, such as 7,8-dihydroxyefavirenz, which bind to the allosteric site for (S)-Efavirenz. nih.govnih.govresearchgate.net The binding to the L-glutamate site by 8,14-dihydroxyefavirenz suggests a distinct mechanism of enzyme modulation compared to other metabolites.

Table 1: Interaction of Efavirenz Metabolites with CYP46A1 Allosteric Sites

| Compound | Allosteric Binding Site(s) on CYP46A1 |

|---|---|

| (S)-Efavirenz | (S)-EFV site |

| (R)-Efavirenz | (S)-EFV site |

| (rac)-7-hydroxyefavirenz | (S)-EFV and L-Glu sites |

| (S)-7-hydroxyefavirenz | (S)-EFV and L-Glu sites |

| (rac)-8-hydroxyefavirenz | (S)-EFV and L-Glu sites |

| (S)-8-hydroxyefavirenz | (S)-EFV and L-Glu sites |

| (rac)-7,8-dihydroxyefavirenz | (S)-EFV site |

| (S)-7,8-dihydroxyefavirenz | (S)-EFV site |

| (rac)-8,14-dihydroxyefavirenz | L-Glu site |

| (S)-8,14-dihydroxyefavirenz | L-Glu site |

Data sourced from multiple studies. nih.govnih.govresearchgate.net

Stereoselective Aspects of Biotransformation Pathways

The formation of 8,14-Dihydroxy Efavirenz is a part of the secondary metabolism of Efavirenz. The primary metabolism involves hydroxylation at the 7 and 8 positions, with 8-hydroxylation being the predominant pathway. researchgate.netnih.gov The enzyme primarily responsible for this 8-hydroxylation is Cytochrome P450 2B6 (CYP2B6). researchgate.netpharmgkb.orgscielo.br

The secondary metabolite, 8,14-dihydroxy-Efavirenz, is also formed primarily by CYP2B6. pharmgkb.org While the initial metabolism of Efavirenz is stereoselective, with the (S)-enantiomer being the substrate, the subsequent hydroxylation to form 8,14-dihydroxyefavirenz appears to be less dependent on the stereochemistry of the intermediate, as both racemic and enantiomerically pure forms are studied and show activity. nih.govnih.gov In vivo, 8,14-dihydroxyefavirenz has been detected in plasma samples, suggesting that the glucuronide or sulfate (B86663) conjugate of 8-hydroxyefavirenz (B1664214) may undergo the subsequent 14-hydroxylation. nih.govresearchgate.net

Molecular Interactions and Biological System Modulation

Allosteric Enzyme Activation Mechanisms

Interaction with Cytochrome P450 46A1 (CYP46A1)

rac 8,14-Dihydroxy Efavirenz (B1671121) is a notable allosteric activator of CYP46A1, an enzyme primarily responsible for cholesterol metabolism in the brain. acs.org Unlike the parent drug Efavirenz, which can inhibit CYP46A1 at higher concentrations, rac 8,14-Dihydroxy Efavirenz demonstrates a marked increase in enzyme activation across a wide range of concentrations without exhibiting the same inhibitory effects. acs.org This activation is achieved through binding to an allosteric site on the enzyme, a location distinct from the active site where cholesterol binds. mdpi.com This interaction initiates conformational changes in the enzyme, enhancing its catalytic activity. acs.org

Identification and Characterization of Allosteric Binding Sites on CYP46A1 (e.g., L-Glu site)

Research has identified at least two distinct allosteric sites on CYP46A1: one that binds Efavirenz and another that binds the neurotransmitter L-glutamate (L-Glu). mdpi.comnih.govnih.gov Crucially, this compound has been shown to preferentially bind to the L-Glu allosteric site. mdpi.comnih.govnih.gov This was determined through studies using CYP46A1 mutants with alterations in the L-Glu binding site, which subsequently showed a lack of activation by this compound. researchgate.net Co-incubation experiments further support this, demonstrating that the presence of L-Glu competes with this compound, leading to a decrease in CYP46A1 activation compared to when the compound is administered alone. nih.govmdpi.com Conversely, co-incubation with Efavirenz results in a synergistic activation, as they bind to different allosteric sites. nih.gov

Comparative Analysis of Activation Potency with Parent Efavirenz and Other Metabolites

In vitro studies have consistently shown that this compound is a more potent activator of CYP46A1 compared to its parent compound, Efavirenz, and other hydroxylated metabolites. acs.orgacs.org While Efavirenz exhibits a bell-shaped concentration-response curve, with activation at lower concentrations and inhibition at higher ones, this compound shows sustained and marked activation without the subsequent inhibition. acs.orgacs.org For instance, at a concentration of 20 µM, all tested hydroxylated metabolites, including the 8,14-dihydroxy form, demonstrated a higher maximal activation of CYP46A1 (5.8-6.2-fold) compared to (S)-Efavirenz (4.1-fold). acs.org This enhanced and sustained activation profile distinguishes it from both the parent drug and other metabolites like 7,8-dihydroxy Efavirenz. mdpi.com

Table 1: Comparative Activation of CYP46A1 by Efavirenz and its Metabolites

| Compound | Allosteric Binding Site Preference | Relative Activation Potency | Inhibitory Effect at High Concentrations |

| Efavirenz | Efavirenz site | Moderate | Yes |

| This compound | L-Glu site | High | No |

| 7,8-dihydroxy Efavirenz | Efavirenz site | Moderate | No |

| 7-hydroxy Efavirenz | Both Efavirenz and L-Glu sites | Moderate | No |

| 8-hydroxy Efavirenz | Both Efavirenz and L-Glu sites | Moderate | No |

Influence of Hydroxylation Position on Molecular Activity and Allosteric Modulation

The specific position of the hydroxyl groups on the Efavirenz molecule is a critical determinant of its interaction with CYP46A1 and its resulting biological activity. nih.govnih.gov The dihydroxylation at the 8 and 14 positions directs the molecule to bind specifically to the L-Glu allosteric site. nih.govnih.govresearchgate.net In contrast, the 7,8-dihydroxy metabolite preferentially binds to the Efavirenz allosteric site, while the monohydroxylated metabolites (7-hydroxy and 8-hydroxy) can interact with both sites. nih.govnih.gov This demonstrates that the hydroxylation pattern, rather than the stereochemistry (chirality) of the molecule, dictates which allosteric site is engaged. nih.govnih.gov This differential binding directly influences the activation profile and potential for synergistic or competitive interactions with other allosteric modulators. nih.govnih.gov

Modulation of Brain Homeostasis and Neurochemical Pathways

Effects on Brain Cholesterol Metabolism via CYP46A1 Activation

By potently activating CYP46A1, this compound significantly influences brain cholesterol homeostasis. mdpi.com CYP46A1 is the primary enzyme for cholesterol elimination from the brain, converting it to 24-hydroxycholesterol (B1141375) (24HC), which can then cross the blood-brain barrier. mdpi.com In vivo studies using animal models have shown that treatment with this compound leads to an increase in brain cholesterol turnover. mdpi.com This is evidenced by a 20% increase in the brain levels of the cholesterol precursor lathosterol (B1674540) and a 7% increase in desmosterol (B1670304) in male mice. mdpi.com Furthermore, total brain cholesterol levels rose by 7%, and the production of 24HC increased by 18% in treated animals. mdpi.com These findings indicate that this compound effectively crosses the blood-brain barrier and enhances the primary pathway for brain cholesterol metabolism. mdpi.com

Table 2: Effects of this compound on Brain Sterol Levels in 5XFAD Mice

| Brain Sterol | Percentage Change (Female and Male) | Percentage Change (Male Only) |

| Lathosterol | +20% | N/A |

| Desmosterol | N/A | +7% |

| Total Cholesterol | +7% | N/A |

| 24-hydroxycholesterol (24HC) | +18% | N/A |

Impact on Acetyl-CoA and Acetylcholine (B1216132) Levels in Central Nervous System Models

Recent studies utilizing 5XFAD mice, a model for Alzheimer's disease, have demonstrated that treatment with this compound leads to significant increases in the levels of both acetyl-CoA and acetylcholine in the brain. mdpi.com This effect was observed in both male and female mice. mdpi.com Specifically, the administration of 8,14-dihydroxyEFV resulted in a notable elevation of acetyl-CoA content in both brain homogenates and mitochondria. mdpi.com

The increase in acetylcholine levels appears to be a direct consequence of the elevated acetyl-CoA. mdpi.com In treated male mice, acetylcholine levels increased by 2.7-fold, while in female mice, a 2.5-fold increase was observed. nih.gov This suggests a potential link between the compound's activity and the cholinergic system, which is crucial for cognitive functions, particularly memory. nih.gov The observed increases in acetylcholine were more pronounced than those seen with the parent compound, Efavirenz (EFV), under similar conditions. mdpi.com

Further investigation into the mechanism revealed that the elevated acetylcholine levels could be attributed to increased production of acetyl-CoA coupled with enhanced expression of genes related to acetylcholine synthesis and transport, such as choline (B1196258) acetyltransferase (ChAT) and the high-affinity choline transporter (Slc5a7). mdpi.com

Table 1: Effect of this compound on Acetyl-CoA and Acetylcholine Levels

| Parameter | Sex | Fold Increase | Statistical Significance (p-value) |

|---|---|---|---|

| Acetyl-CoA | Male & Female | Increased | p ≤ 0.001 |

| Acetylcholine | Male | 2.7-fold | p ≤ 0.05; p ≤ 0.01; p ≤ 0.001 |

| Female | 2.5-fold | p ≤ 0.05; p ≤ 0.01; p ≤ 0.001 |

Data derived from studies on 5XFAD mice. Statistical significance reflects comparison to control groups. mdpi.comresearchgate.net

Examination of Blood-Brain Barrier Permeation Dynamics

The ability of this compound to exert its effects on the central nervous system is contingent upon its capacity to cross the blood-brain barrier (BBB). Studies have confirmed that 8,14-dihydroxyEFV is indeed permeable to the BBB. nih.gov This is a significant finding, as it indicates that the compound can reach its target sites within the brain following systemic administration. nih.gov

Despite being a more polar molecule than its parent compound, Efavirenz, with a higher total polar surface area (78.8 Ų compared to 38.3 Ų for EFV) and a lower predicted logP value (3.17 versus 4.53 for EFV), its properties remain within the desirable range for good CNS availability. nih.gov The detection of 8,14-dihydroxyEFV in the cerebrospinal fluid of patients treated with Efavirenz further substantiates its ability to penetrate the BBB. acs.org The concentrations found in the cerebrospinal fluid, although low, provide evidence of its passage into the central nervous system. acs.org

Mechanisms of Synergistic Enzymatic Activity with Co-occurring Compounds

The enzymatic activity of this compound is notably influenced by its interaction with other compounds, particularly in the context of cytochrome P450 46A1 (CYP46A1), a key enzyme in brain cholesterol metabolism. nih.gov In vitro studies have revealed that rac 8,14-dihydroxy EFV binds to the L-Glu-binding allosteric site on CYP46A1. researchgate.netnih.gov This is distinct from the binding site of Efavirenz, which primarily interacts with a separate allosteric site. nih.gov

This differential binding allows for synergistic activation of CYP46A1 when both Efavirenz and this compound are present. nih.gov Co-incubation of CYP46A1 with both compounds results in a greater activation of the enzyme than with either compound alone. nih.gov This synergistic effect is not observed when this compound is co-incubated with L-glutamate, as they compete for the same binding site. nih.gov In contrast, co-incubations of Efavirenz with other metabolites that bind to both the EFV and L-Glu sites can also lead to synergistic activation. nih.gov

Analytical Methodologies for Quantifying Rac 8,14 Dihydroxy Efavirenz

Application of Stable Isotope Labeling in Quantitative Analysis

Stable isotope labeling is a powerful technique used to enhance the accuracy and precision of quantitative bioanalysis, particularly in mass spectrometry.

Deuterium-labeled analogs of the analyte, such as rac 8,14-Dihydroxy Efavirenz-D4, serve as ideal internal standards. veeprho.comsynzeal.comimpurity.com These molecules are chemically identical to the analyte of interest but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium. synzeal.comlgcstandards.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The chemical name for this compound-d4 is 6-Chloro-8-hydroxy-4-((1-hydroxycyclopropyl-2,2,3,3-d4)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d] veeprho.comnih.govoxazin-2-one. synzeal.com

In mass spectrometry-based assays, a known quantity of the stable isotope-labeled internal standard, like this compound-D4, is added to the biological sample before processing. veeprho.comhexonsynth.com This standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, any variations in sample preparation, injection volume, or instrument response can be normalized. This significantly improves the accuracy and reproducibility of the quantification. medchemexpress.com The use of labeled Efavirenz (B1671121) is intended for the quantification of Efavirenz by GC- or LC-mass spectrometry. hexonsynth.comclearsynth.com

Utilization of Deuterium-Labeled Analogs (e.g., this compound-D4)

Chromatographic and Spectrometric Techniques for Metabolite Detection and Quantification

The combination of chromatography for separation and spectrometry for detection provides a highly sensitive and selective platform for analyzing complex biological matrices.

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the premier techniques for the quantification of this compound. nih.govresearchgate.net These methods involve introducing a sample, often after extraction from a biological matrix like plasma, into a liquid chromatograph. nih.gov The chromatograph separates the components of the mixture, and as they elute, they are ionized and introduced into the mass spectrometer. In MS/MS, a specific ion (the parent ion) corresponding to the analyte is selected, fragmented, and the resulting fragment ions (product ions) are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the detection of the metabolite even at very low concentrations. semanticscholar.org

One study reported the development of a rapid and sensitive LC-MS/MS method for the simultaneous determination of Efavirenz, 8-hydroxyefavirenz (B1664214), and 8,14-dihydroxyefavirenz (B8820817) in human plasma. researchgate.net Another study detailed a novel direct injection LC-MS/MS method for analyzing antiretroviral drugs and their metabolites in wastewater samples, highlighting the environmental occurrence of 8,14-dihydroxy-Efavirenz. nih.gov

The development of a reliable analytical method requires rigorous validation to ensure its performance characteristics are well-defined and acceptable for its intended purpose. Validation protocols are typically performed in accordance with guidelines from regulatory bodies like the FDA. nih.gov Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. plos.orgnih.gov

Accuracy: The closeness of the measured value to the true value. plos.orgliverpool.ac.uk

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. plos.orgliverpool.ac.uk

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. plos.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. semanticscholar.orgresearchgate.net

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions. nih.govplos.org

A study aiming to validate an LC-MS/MS method for Efavirenz and its metabolites found that while Efavirenz and 8-hydroxyefavirenz were stable, 7-hydroxyefavirenz (B1416612) and 8,14-dihydroxyefavirenz showed instability under certain conditions, such as at room temperature for 24 hours and at -20°C for 90 days. nih.gov This highlights the critical importance of stability assessments during method development. nih.gov

Development of Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) Methods

Establishment of Calibration and Quantification Strategies for Metabolite Analysis

Accurate quantification relies on the establishment of a proper calibration strategy. This typically involves creating a calibration curve by analyzing a series of standards with known concentrations of the analyte. nih.gov

The response of the instrument (e.g., peak area ratio of the analyte to the internal standard) is plotted against the concentration of the standards. This curve is then used to determine the concentration of the analyte in unknown samples by interpolating their response on the curve. For the analysis of Efavirenz metabolites, calibration curves are constructed using blank biological matrix (e.g., plasma) spiked with known amounts of the analyte and the internal standard. nih.gov

Research has shown that for the quantification of Efavirenz and its metabolites, calibration curves demonstrate good linearity over a specified concentration range. semanticscholar.orgplos.org For instance, in one validated method, the calibration curve for Efavirenz was linear over the concentration range of 1.0–2,500 ng/mL. plos.org Another study reported a linear range of 2.5-78 ppb for Efavirenz-related impurities. semanticscholar.org The choice of weighting factor (e.g., 1/x or 1/x²) in the linear regression analysis is often optimized to achieve the best fit for the calibration data. plos.orgnih.gov

Computational and Theoretical Research on Rac 8,14 Dihydroxy Efavirenz

Molecular Modeling of Enzyme-Metabolite Interactions and Binding Affinity

Molecular modeling techniques, such as docking and molecular dynamics simulations, are crucial for understanding how a metabolite interacts with a biological target at an atomic level. scielo.brscielo.br For rac 8,14-Dihydroxy Efavirenz (B1671121), computational studies have been instrumental in characterizing its interaction with cytochrome P450 46A1 (CYP46A1), a key enzyme in brain cholesterol metabolism that has been identified as an off-target for Efavirenz and its derivatives. mdpi.comacs.org

Studies have revealed that CYP46A1 possesses at least two distinct allosteric sites that can be modulated by Efavirenz and its metabolites: one referred to as the "(S)-EFV-binding site" and another as the "L-Glu-binding site," named for the neurotransmitter L-glutamate which also activates the enzyme. mdpi.comnih.gov Computational modeling, in conjunction with site-directed mutagenesis, has been used to map these binding regions. acs.orgnih.gov

Computational analysis of rac 8,14-Dihydroxy Efavirenz binding to the CYP46A1 surface indicates that it preferentially interacts with the L-Glu-binding site. mdpi.comnih.gov This is in contrast to the parent drug, Efavirenz, which primarily binds to the (S)-EFV site, and monohydroxylated metabolites like 7-hydroxy-Efavirenz and 8-hydroxy-Efavirenz, which appear capable of interacting with both allosteric sites. nih.gov The affinity of hydroxylated Efavirenz metabolites for the CYP46A1 active site is generally lower than that of the parent compound, as suggested by higher apparent dissociation constant (Kd) values. acs.org The specific interaction of this compound with the L-Glu site is significant as it dictates a unique pattern of allosteric activation, particularly in co-incubation studies with other activators. nih.gov

Table 1: Computationally Predicted Allosteric Binding Sites of Efavirenz Metabolites on CYP46A1

Structure-Activity Relationship (SAR) Studies for Allosteric Modulation

Structure-activity relationship (SAR) studies investigate how a compound's chemical structure relates to its biological activity. For Efavirenz metabolites, SAR studies have focused on their ability to act as allosteric modulators of enzymes like CYP46A1. acs.org Research has established that the position of hydroxylation on the Efavirenz molecule, rather than the compound's chirality, is the primary determinant of the CYP46A1 activation pattern and allosteric site binding preference. mdpi.comnih.gov

The introduction of hydroxyl groups at positions C-7, C-8, or both C-8 and C-14 was found to increase the maximal extent of CYP46A1 activation compared to the parent drug. acs.org Specifically, the dihydroxy metabolites, rac 7,8-Dihydroxy Efavirenz and this compound, exhibit a key difference in their allosteric modulation: they preferentially bind to a single allosteric site. nih.gov As noted, rac 7,8-Dihydroxy Efavirenz binds to the (S)-EFV site, while this compound binds to the L-Glu site. mdpi.comnih.gov This contrasts with the monohydroxy metabolites, which can bind to both sites. nih.gov

This differential binding leads to distinct functional outcomes. For instance, in co-incubation experiments with (S)-Efavirenz, the activation of CYP46A1 by this compound is enhanced, consistent with the two activators binding to different sites and producing a synergistic effect. mdpi.comnih.gov Conversely, when co-incubated with L-Glu, its activation effect is diminished, suggesting competition for the same site. nih.gov These findings from SAR studies highlight that specific structural modifications, such as the dihydroxylation at the 8 and 14 positions, can fine-tune the allosteric modulation of target enzymes. nih.govacs.org

Prediction of Metabolic Pathways and Enzyme Specificities

Computational methods are increasingly used to predict the metabolic pathways of drug candidates. scielo.br Efavirenz is extensively metabolized by cytochrome P450 enzymes. mdpi.comdrugbank.com The formation of this compound is a secondary metabolic step. The primary and major metabolic pathway is the 8-hydroxylation of Efavirenz to 8-hydroxy-Efavirenz, a reaction predominantly catalyzed by CYP2B6. scielo.br This primary metabolite, 8-hydroxy-Efavirenz, is subsequently hydroxylated on the cyclopropane (B1198618) ring at the C-14 position to produce 8,14-Dihydroxy Efavirenz. scielo.brscielo.br In vitro studies using human liver microsomes and recombinant P450 enzymes have confirmed that CYP2B6 is also the major enzyme responsible for this secondary hydroxylation step. scielo.br Other isoforms like CYP1A2, CYP3A4, and CYP3A5 may play a minor role in these metabolic conversions. scielo.brscielo.br

Table 2: Key Enzymes in the Metabolic Pathway of Efavirenz

Future Research Directions

Elucidation of the Complete Metabolic Landscape and Downstream Metabolites

The metabolic journey of Efavirenz (B1671121) is complex. It is primarily metabolized by the cytochrome P450 system, with CYP2B6 being the major enzyme responsible for its initial 8-hydroxylation to 8-hydroxyefavirenz (B1664214). acs.orgnih.gov Further metabolism by CYP2B6 leads to the formation of the secondary metabolite, 8,14-dihydroxyefavirenz (B8820817). acs.orgnih.gov Another hydroxylation pathway at the 7-position is catalyzed mainly by CYP2A6. acs.orgnih.gov These hydroxylated metabolites then undergo glucuronidation for excretion. nih.gov

Table 1: Key Enzymes in Efavirenz Metabolism

| Metabolite/Process | Key Enzyme(s) | Reference |

| 8-hydroxylation of Efavirenz | CYP2B6 (major), CYP2A6 (minor contribution) | acs.orgnih.gov |

| 7-hydroxylation of Efavirenz | CYP2A6 (principal) | acs.orgnih.gov |

| Formation of 8,14-dihydroxyefavirenz | CYP2B6 | acs.orgnih.gov |

| Glucuronidation of hydroxylated metabolites | UDP-glucuronosyltransferase (UGT) isoforms | nih.gov |

Advanced Structural Biology Studies of CYP46A1 and Metabolite Complexes

A pivotal area of future research lies in the structural analysis of the interaction between rac 8,14-Dihydroxy Efavirenz and its target, CYP46A1. Efavirenz and its metabolites have been shown to be allosteric activators of CYP46A1, an enzyme critical for cholesterol elimination from the brain. mdpi.comresearchgate.netacs.org This activation is significant because impaired brain cholesterol homeostasis is implicated in neurodegenerative diseases like Alzheimer's. acs.org

Studies have revealed that CYP46A1 possesses at least two allosteric sites: one for Efavirenz and another for the neurotransmitter L-glutamate. mdpi.comnih.gov Intriguingly, different Efavirenz metabolites appear to interact with these sites differently. For instance, 8,14-dihydroxyefavirenz has been shown to bind to the L-glutamate allosteric site. researchgate.netnih.govmdpi.com

Future research should employ advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to obtain high-resolution structures of CYP46A1 in complex with this compound. These studies will provide a detailed molecular understanding of the binding interactions, the conformational changes induced in the enzyme upon binding, and the mechanism of allosteric activation. This knowledge is invaluable for the rational design of novel, more potent, and selective CYP46A1 activators with improved therapeutic potential.

Exploration of Novel Applications in Modulating Biological Pathways beyond HIV Research

The discovery of this compound's ability to activate CYP46A1 has propelled its potential applications far beyond the realm of HIV. By enhancing the conversion of cholesterol to 24-hydroxycholesterol (B1141375) (24-HC), this metabolite can influence cholesterol homeostasis in the brain. acs.orgclinicaltrials.gov This has profound implications for neurodegenerative diseases characterized by cholesterol dysregulation. Research in animal models of Alzheimer's disease has already shown that low-dose Efavirenz can improve memory deficits, increase 24-HC levels, and reduce amyloid-β and phosphorylated tau levels. acs.org Furthermore, treatment of 5XFAD mice with 8,14-dihydroxyefavirenz has been shown to activate CYP46A1. mdpi.com

Beyond neurodegeneration, future investigations should explore the potential of this compound in modulating other biological pathways. For instance, some reports suggest that (S)-8,14-Dihydroxy Efavirenz may possess anticancer properties by acting as a kinase inhibitor and inducing apoptosis in cancer cells. biosynth.com Additionally, given the widespread importance of lipid metabolism, this compound could have implications for other metabolic disorders. news-medical.net A comprehensive exploration of its effects on various cellular signaling cascades and metabolic pathways could uncover novel therapeutic applications.

Table 2: Investigated and Potential Therapeutic Applications of Efavirenz and its Metabolites

| Area of Application | Investigated Effects | Potential Future Research | Reference |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Activation of CYP46A1, increased brain cholesterol turnover, improved cognitive function in animal models. | Clinical trials to assess efficacy and safety in humans; development of more potent and selective CYP46A1 activators. | acs.orgmdpi.comclinicaltrials.gov |

| Oncology | Induction of apoptosis in cancer cells, inhibition of tumor growth (for (S)-8,14-Dihydroxy Efavirenz). | In-depth mechanistic studies, evaluation in a broader range of cancer types, investigation of combination therapies. | nih.govbiosynth.com |

| Metabolic Disorders | Alteration of lipid metabolism. | Investigation of effects on systemic lipid profiles, glucose metabolism, and potential for treating metabolic syndrome. | news-medical.net |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing rac 8,14-Dihydroxy Efavirenz, and how do they differ in yield and purity?

- Methodological Answer : Synthesis typically involves hydroxylation of Efavirenz via enzymatic (e.g., cytochrome P450 isoforms) or chemical oxidation. Compare yields using High-Performance Liquid Chromatography (HPLC) with UV detection . Optimize reaction conditions (temperature, pH, catalyst concentration) through factorial design experiments to isolate variables affecting purity .

Q. Which analytical techniques are most reliable for characterizing This compound in biological matrices?

- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for specificity in complex matrices. Validate methods using calibration curves with internal standards (e.g., deuterated analogs) to ensure accuracy and precision. Cross-validate results with Nuclear Magnetic Resonance (NMR) for structural confirmation .

Q. How does This compound contribute to Efavirenz’s pharmacokinetic profile, and what in vitro models are used to study this?

- Methodological Answer : Use hepatocyte incubation assays or microsomal stability studies to quantify metabolic conversion rates. Pair with pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate half-life and clearance. Compare results across species (e.g., human vs. rat hepatocytes) to assess translational relevance .

Advanced Research Questions

Q. How can orthogonal experimental design be applied to optimize the synthesis of This compound under resource constraints?

- Methodological Answer : Implement Taguchi or Box-Behnken designs to evaluate multiple factors (e.g., reaction time, solvent ratio, catalyst type) with minimal runs. Use response surface methodology to identify optimal conditions. Validate robustness via triplicate runs and ANOVA for statistical significance .

Q. What strategies resolve contradictions in reported metabolic pathways of This compound across different studies?

- Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., enzyme isoforms, assay pH). Replicate conflicting studies under controlled conditions, using isotopically labeled Efavirenz to trace hydroxylation sites. Apply Bayesian statistical models to reconcile discrepancies .

Q. How can computational modeling predict the biological activity of This compound compared to its parent compound?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity to HIV-1 reverse transcriptase. Validate predictions with in vitro enzymatic inhibition assays. Use Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with efficacy .

Q. What experimental frameworks are suitable for studying drug-drug interactions involving This compound?

- Methodological Answer : Design co-incubation studies in human liver microsomes with probe substrates (e.g., midazolam for CYP3A4 inhibition). Measure IC50 values and use mechanistic static models (e.g., [I]/Ki) to predict clinical interaction risks. Cross-reference with clinical pharmacokinetic data from HIV cohorts .

Q. How should researchers integrate fragmented data on This compound into a cohesive mechanistic hypothesis?

- Methodological Answer : Employ systems biology approaches, such as pathway enrichment analysis (e.g., KEGG, Reactome), to map metabolic and toxicological pathways. Combine transcriptomic and metabolomic datasets to identify upstream regulators (e.g., nuclear receptors) and downstream effectors .

Methodological Best Practices

- Data Integrity : Use lab notebooks with version control for raw data. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Ethical Compliance : Follow institutional guidelines for handling bioactive metabolites, including waste disposal and safety protocols .

- Critical Analysis : Apply the 11-Step framework for evaluating scientific papers, emphasizing objectivity, currency, and methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.